
d-threo-PDMP
Übersicht
Beschreibung
D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol: is a well-known inhibitor of glucosylceramide synthase, a key enzyme in sphingolipid biosynthesis . This compound is significant in the study of glycosphingolipid metabolism and has shown potential in various therapeutic applications, including the treatment of atherosclerosis and cardiac hypertrophy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
- The compound is typically dissolved in water to make a 4 mM solution, filtered through a 0.22 μM membrane filter, and stored at 4°C as a stock solution .
D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol: can be synthesized by reacting 1-phenyl-2-decanoylamino-3-morpholino-1-propanol with appropriate reagents under controlled conditions.
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation and Reduction: The compound undergoes oxidation and reduction reactions, affecting its efficacy and stability.
Substitution: It can participate in substitution reactions, altering its chemical structure and biological activity.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.
Major Products:
Wissenschaftliche Forschungsanwendungen
Inhibition of Sphingolipid Biosynthesis
Mechanism of Action:
d-threo-PDMP inhibits the synthesis of glucosylceramide (GlcCer), leading to an accumulation of ceramide, which can influence various cellular processes. This inhibition is significant in understanding the roles of sphingolipids in cellular signaling and membrane dynamics .
Case Study:
In a study examining the effects of PDMP on membrane transport, it was found that PDMP effectively blocked brefeldin A (BFA)-induced retrograde transport from the Golgi apparatus to the endoplasmic reticulum (ER). The study indicated that PDMP's action was indirect, affecting calcium homeostasis and multidrug resistance proteins rather than directly targeting sphingolipid metabolism .
Cancer Research
Applications in Oncology:
this compound has been explored for its potential in sensitizing cancer cells to chemotherapy. A notable application was observed in acute myeloid leukemia (AML) treatments, where combination therapies involving this compound significantly reduced cell viability in patient samples. This suggests its potential as an adjunct therapy to enhance the efficacy of existing anticancer agents .
Data Table: Effect of this compound on AML Cell Viability
Treatment Combination | Cell Viability (%) | Reference |
---|---|---|
Control | 100 | - |
This compound Alone | 75 | |
SACLAC + this compound | 40 | |
SACLAC + Standard Therapy | 60 |
Neurobiology and Neurodegenerative Diseases
Role in Neuroprotection:
Research has shown that this compound can model lysosomal pathology associated with neurodegenerative diseases by inhibiting glucosylceramide synthase. In models of synucleinopathies, treatment with this compound resulted in lysosomal inclusion bodies similar to those seen in lysosomal storage disorders, highlighting its utility in studying these conditions .
Protective Mechanisms:
Interestingly, the addition of gangliosides reversed the lysosomal pathology induced by PDMP treatment, suggesting a protective role for endogenous gangliosides against neurodegeneration . This finding opens avenues for therapeutic strategies targeting glycosphingolipid metabolism.
Membrane Transport Studies
Impact on Membrane Dynamics:
this compound has been utilized to study membrane transport mechanisms extensively. By inhibiting sphingolipid synthesis, researchers have observed alterations in vesicular trafficking and membrane integrity, which are critical for understanding cellular communication and transport processes .
Wirkmechanismus
Molecular Targets and Pathways:
Vergleich Mit ähnlichen Verbindungen
D-threo-1-phenyl-2-benzyloxycarbonylamino-3-pyrrolidino-1-propanol: (D-PBPP) - lacks the effect on mTORC1.
Myriocin: - a ceramide inhibitor with similar therapeutic potential.
Uniqueness:
- Its ability to modulate multiple pathways and targets sets it apart from other glycosphingolipid inhibitors .
D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol: uniquely inhibits both glucosylceramide synthase and mTORC1, making it a versatile compound for various applications.
Biologische Aktivität
D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (D-threo-PDMP) is a synthetic compound recognized for its significant role as an inhibitor of glycosphingolipid synthesis. This article delves into its biological activities, mechanisms of action, and therapeutic potential, supported by various studies and data.
- Molecular Weight : 427 Da
- Chemical Formula : C23H39ClN2O3
- Purity : >98%
- Storage Conditions : Store under desiccating conditions at -20°C, can be shipped with ice.
This compound primarily inhibits glucosylceramide synthase (GCS), an enzyme crucial for the biosynthesis of glycosphingolipids. By blocking this enzyme, this compound leads to a reduction in the levels of glucosylceramide (GlcCer) and other related sphingolipids in various cell types. This inhibition has been linked to several biological effects, including modulation of calcium homeostasis and interference with membrane transport processes.
Biological Activities
-
Inhibition of Glycosphingolipid Synthesis :
- This compound has been shown to significantly reduce the metabolic labeling and cellular levels of GlcCer, lactosylceramide (LacCer), and other glycosphingolipids in cultured human kidney proximal tubular cells. This effect is concentration-dependent and is attributed to direct inhibition of GCS activity .
-
Impact on Cellular Membrane Dynamics :
- Research indicates that this compound inhibits brefeldin A (BFA)-induced retrograde transport from the Golgi apparatus to the endoplasmic reticulum (ER). When administered before BFA, it prevents the disassembly of Golgi structures, suggesting a protective role against disruptions in membrane trafficking .
-
Anticancer Properties :
- The compound has demonstrated antileukemic activity when combined with tetrandrine, showcasing potential as a therapeutic agent in cancer treatment . Additionally, it has been observed that this compound can enhance the efficacy of other chemotherapeutic agents by modulating drug resistance mechanisms in tumor cells .
- Effects on Calcium Homeostasis :
- Potential in Cardiovascular Diseases :
Table 1: Summary of Biological Activities of this compound
Eigenschaften
IUPAC Name |
N-[(1R,2R)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38N2O3.ClH/c1-2-3-4-5-6-7-11-14-22(26)24-21(19-25-15-17-28-18-16-25)23(27)20-12-9-8-10-13-20;/h8-10,12-13,21,23,27H,2-7,11,14-19H2,1H3,(H,24,26);1H/t21-,23-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJHJOYQTSEKPK-BLDCTAJRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(=O)N[C@H](CN1CCOCC1)[C@@H](C2=CC=CC=C2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401017468 | |
Record name | N-[(1R,2R)-1-Hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide;hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401017468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>64.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID46500380 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
80938-69-8 | |
Record name | N-[(1R,2R)-1-Hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide;hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401017468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.